Fumaric acid-13C4

Beschreibung

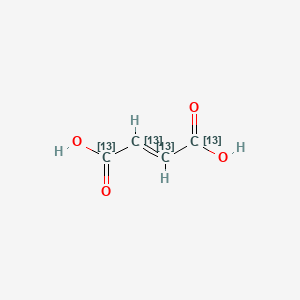

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-(1,2,3,4-13C4)but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-BHBLSLFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=[13CH]/[13C](=O)O)\[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.043 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fumaric Acid-13C4: A Technical Guide to its Role and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fumaric acid-13C4, a stable isotope-labeled metabolite crucial for advancing our understanding of cellular metabolism. This document details its role as a metabolic tracer, particularly within the Krebs cycle, and offers insights into the experimental methodologies for its application in metabolic flux analysis.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C).[1][2][3][4] This isotopic enrichment allows researchers to trace the metabolic fate of fumaric acid through various biochemical pathways without the safety concerns and disposal issues associated with radioactive isotopes. Its primary applications in research are as a tracer for metabolic flux analysis and as an internal standard for the precise quantification of fumaric acid in biological samples using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][5]

Fumaric acid itself is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, a central metabolic pathway for energy production in aerobic organisms. Dysregulation of fumaric acid metabolism, often due to deficiencies in the enzyme fumarase, has been linked to certain types of cancer, where it is considered an oncometabolite.[3][5] Consequently, this compound is an invaluable tool for studying both normal cellular respiration and the metabolic aberrations that characterize various disease states, including cancer.

Role in Metabolism: Tracing the Krebs Cycle

This compound serves as a powerful probe for elucidating the dynamics of the Krebs cycle. When introduced into a biological system, it is taken up by cells and enters the mitochondrial matrix where the Krebs cycle enzymes are located. The ¹³C labels are then distributed throughout the cycle's intermediates, providing a detailed map of metabolic flux.

The enzyme fumarase (or fumarate hydratase) catalyzes the reversible hydration of fumarate to malate. By introducing this compound (M+4, indicating a mass increase of four units due to the four ¹³C atoms), researchers can track the appearance of ¹³C-labeled malate (M+4) and subsequent downstream metabolites. The distribution of these isotopologues—molecules that differ only in their isotopic composition—provides quantitative insights into the rates of individual reactions and the relative contributions of different metabolic pathways.

For instance, the M+4 labeled malate can be oxidized to oxaloacetate (M+4), which can then condense with acetyl-CoA to form citrate. The resulting citrate will carry the ¹³C labels, and the specific labeling pattern can reveal information about the entry points and cycling of metabolites within the TCA cycle.

Signaling Pathway: this compound in the Krebs Cycle

The following diagram illustrates the entry of this compound into the Krebs cycle and the subsequent distribution of the ¹³C labels.

Experimental Protocols for this compound Tracer Studies

While specific protocols are highly dependent on the experimental model (e.g., cell culture, animal models) and the analytical platform, the following provides a generalized methodology for a stable isotope tracing experiment using this compound.

Materials

-

This compound (high isotopic purity, e.g., 99 atom % ¹³C)

-

Cell culture medium or appropriate vehicle for in vivo administration

-

Cultured cells or experimental animals

-

Phosphate-buffered saline (PBS), ice-cold

-

Metabolite extraction solvent (e.g., 80% methanol, ice-cold)

-

Internal standards for quantification (if this compound is not used for this purpose)

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Experimental Workflow

The general workflow for a this compound tracing experiment is depicted below.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. FUMARIC ACID | Eurisotop [eurisotop.com]

- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

Fumaric Acid-13C4: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumaric acid-13C4, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical structure, and physical and chemical properties, and provides insights into its application in metabolic flux analysis, particularly in studying the Krebs cycle.

Core Chemical and Physical Properties

This compound is a uniformly labeled isotopologue of fumaric acid, where all four carbon atoms are replaced with the heavy isotope ¹³C. This isotopic labeling makes it an invaluable tracer for tracking the metabolism of fumarate in biological systems using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure

The chemical structure of this compound is identical to that of unlabeled fumaric acid, with the carbon atoms being ¹³C.

Molecular Formula: ¹³C₄H₄O₄[1][2][3][4]

SMILES: O=--INVALID-LINK--/[13CH]=[13CH]/--INVALID-LINK--=O[1][2]

InChI Key: VZCYOOQTPOCHFL-BHBLSLFXSA-N[5]

Physical and Chemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | References |

| Molecular Weight | 120.04 g/mol | [1][2][4][6] |

| Exact Mass | 120.02437795 Da | [7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | >290 °C | [3] |

| Isotopic Purity | ≥98% to 99 atom % ¹³C | [2][5][8] |

| Chemical Purity | ≥98% | [9][10] |

| Solubility | Soluble in DMSO and corn oil. | [1] |

| Storage | Store at room temperature away from light and moisture. | [9][11] |

Applications in Metabolic Research

This compound is a key tool in metabolic flux analysis, a technique used to quantify the rates of metabolic reactions. Its primary application is in tracing the flow of carbon atoms through the Krebs cycle (also known as the citric acid cycle or TCA cycle), a central metabolic pathway for energy production in aerobic organisms.[9][11] By introducing ¹³C-labeled fumarate into a biological system, researchers can track its conversion into other metabolites in the cycle, providing insights into the activity of this crucial pathway.[9][11]

The Krebs Cycle

The Krebs cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. Fumarate is a key intermediate in this cycle.

The Krebs Cycle highlighting the position of Fumarate.

Experimental Protocols

The use of this compound in metabolic studies typically involves cell culture experiments followed by analysis using mass spectrometry or NMR. The following are generalized protocols for these applications.

Cell Culture and Metabolite Extraction for Metabolic Flux Analysis

This protocol outlines the general steps for labeling cells with this compound and extracting metabolites for analysis.

A generalized workflow for a stable isotope tracing experiment.

Methodology:

-

Cell Seeding and Growth: Plate cells at a desired density and allow them to adhere and grow for a specified period (e.g., 24 hours).

-

Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of this compound. The concentration and labeling time will depend on the specific experimental goals and cell type.

-

Metabolism Quenching: To halt enzymatic activity rapidly, aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a quenching solution, such as cold methanol, to the cells.

-

Metabolite Extraction: After quenching, add an extraction solvent (e.g., a mixture of acetonitrile and water) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Sample Preparation for Analysis: Centrifuge the lysate to pellet cell debris. The supernatant containing the extracted metabolites is then collected and can be dried and reconstituted in a suitable solvent for LC-MS or NMR analysis.

LC-MS/MS for Quantification of Krebs Cycle Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹³C into Krebs cycle intermediates.

Methodology:

-

Chromatographic Separation: Separate the extracted metabolites using liquid chromatography. A common approach is to use a C18 reverse-phase column with a gradient elution of mobile phases such as formic acid in water and acetonitrile.

-

Mass Spectrometry Analysis: Analyze the eluent from the LC column using a tandem mass spectrometer. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of the unlabeled and ¹³C-labeled Krebs cycle intermediates.

-

Data Analysis: The degree of ¹³C enrichment in each metabolite is determined by comparing the peak areas of the labeled and unlabeled forms. This information is then used to calculate the metabolic fluxes through the Krebs cycle.

NMR Spectroscopy for Metabolite Identification and Quantification

NMR spectroscopy is a powerful technique for identifying and quantifying metabolites and determining the specific positions of ¹³C labels within a molecule.

Methodology:

-

Sample Preparation: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.

-

NMR Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra. ¹³C-edited NMR experiments can be particularly useful for selectively observing the ¹³C-labeled metabolites.

-

Data Analysis: Process the NMR spectra to identify the signals corresponding to the Krebs cycle intermediates. The relative peak areas of the ¹³C-labeled and unlabeled metabolites can be used to determine the isotopic enrichment.

Conclusion

This compound is an essential tool for researchers in metabolism, drug development, and related fields. Its use in stable isotope tracing experiments provides detailed insights into the dynamics of central carbon metabolism, particularly the Krebs cycle. The methodologies outlined in this guide provide a framework for the application of this compound in metabolic research.

References

- 1. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1MG [isotope.com]

- 3. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 7. 2.4. 13C NMR analysis for metabolite quantitation and 13C enrichment [bio-protocol.org]

- 8. agilent.com [agilent.com]

- 9. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and isotopic labeling of Fumaric acid-13C4

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Fumaric acid-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fumaric acid-¹³C₄, a stable isotope-labeled compound crucial for metabolic research. It covers its chemical and physical properties, detailed protocols for both chemical synthesis and biosynthetic production, purification and analysis techniques, and its key applications. This document is intended to serve as a practical resource for researchers utilizing ¹³C-labeled compounds to trace metabolic pathways and quantify metabolites.

Introduction

Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in aerobic organisms.[1] The isotopic labeling of fumaric acid with Carbon-13 (¹³C) at all four carbon positions (Fumaric acid-¹³C₄) creates a powerful tool for metabolic flux analysis and metabolomics.[1] This non-radioactive, stable isotope-labeled version allows for the precise tracking of fumarate's metabolic fate through various biochemical pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

Fumaric acid-¹³C₄ is widely used as an internal standard for accurate quantification of its unlabeled counterpart in biological samples and as a tracer to investigate cellular metabolism, particularly in cancer research where metabolic reprogramming is a key hallmark.[1][2]

Properties of Fumaric acid-¹³C₄

The physical, chemical, and isotopic properties of Fumaric acid-¹³C₄ are summarized below. Data is aggregated from commercial suppliers and public chemical databases.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | ¹³C₄H₄O₄ | [4] |

| IUPAC Name | (E)-(1,2,3,4-¹³C₄)but-2-enedioic acid | [5] |

| Molecular Weight | 120.04 g/mol | [4][5] |

| Exact Mass | 120.02437795 Da | [5] |

| CAS Number | 201595-62-2 | [4][5] |

| Appearance | Solid | - |

| Melting Point | 299-300 °C (sublimates) | - |

| Storage Temperature | Room temperature, away from light and moisture | [1] |

Table 2: Isotopic Labeling Specifications

| Parameter | Specification | Reference |

| Isotopic Enrichment | ≥99 atom % ¹³C | [1] |

| Chemical Purity | ≥98% | [4] |

| Mass Shift | M+4 | - |

Synthesis and Production of Fumaric acid-¹³C₄

Fumaric acid-¹³C₄ can be produced through two primary routes: chemical synthesis and biosynthesis.

Chemical Synthesis Pathway

The most direct chemical route to Fumaric acid-¹³C₄ involves the hydrolysis of ¹³C₄-labeled maleic anhydride followed by catalytic cis-trans isomerization. This method provides high yields and excellent purity.

Experimental Protocol: Isomerization of Maleic Acid-¹³C₄

This protocol is adapted from established methods for the isomerization of unlabeled maleic acid.[6][7] The underlying chemical principles are identical for the ¹³C-labeled analogue.

Materials:

-

Maleic Anhydride-¹³C₄

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stir bar

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

Hydrolysis: Carefully add a known quantity of Maleic Anhydride-¹³C₄ to a round-bottom flask containing deionized water (a 40-60% w/w solution is typical). Gently heat the mixture to approximately 60-70 °C with stirring to facilitate the hydrolysis of the anhydride to Maleic Acid-¹³C₄.[6]

-

Catalysis: Once the maleic acid is fully dissolved, add a catalytic amount of concentrated hydrochloric acid to the solution.[7]

-

Isomerization: Heat the aqueous solution to reflux (approximately 100-110 °C) with continuous stirring. The isomerization is driven by the higher thermodynamic stability of the trans-isomer (fumaric acid).[6] Reflux for 2-4 hours.

-

Precipitation: As the reaction proceeds, the less soluble Fumaric acid-¹³C₄ will begin to precipitate out of the solution.

-

Isolation: After the reflux period, cool the reaction mixture slowly to room temperature, then place it in an ice bath to maximize precipitation.

-

Filtration: Collect the solid Fumaric acid-¹³C₄ product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual HCl and unreacted maleic acid.

-

Drying: Dry the purified product in a vacuum oven at 80-100 °C to a constant weight.

Biosynthetic Production Pathway

Fumaric acid-¹³C₄ can be produced by culturing microorganisms, such as the fungus Rhizopus oryzae, or plants in a medium where the primary carbon source is uniformly labeled ¹³C-glucose (U-¹³C₆-glucose).[8] The organism's metabolic machinery incorporates the ¹³C atoms into various metabolites, including the TCA cycle intermediate fumarate.

Experimental Protocol: Biosynthesis and Extraction

This protocol provides a general framework for producing and isolating ¹³C-labeled fumaric acid from microbial cultures.

Materials:

-

U-¹³C₆-Glucose (≥99 atom % ¹³C)

-

Rhizopus oryzae strain (or other suitable microorganism)

-

Defined culture medium (lacking other carbon sources)

-

Shake flask or bioreactor

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

-

Activated charcoal

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Culture Preparation: Prepare a sterile, defined liquid culture medium with U-¹³C₆-Glucose as the sole carbon source.

-

Inoculation and Growth: Inoculate the medium with the microorganism and incubate under optimal growth conditions (e.g., 30-35 °C, with agitation in a shake flask).[9][10]

-

Fermentation: Allow the fermentation to proceed for several days. The organism will metabolize the ¹³C-glucose, producing a variety of ¹³C-labeled metabolites, including fumaric acid, which may be excreted into the medium.

-

Harvesting: Separate the biomass from the culture broth by centrifugation or filtration.

-

Acidification & Precipitation: Transfer the supernatant (culture broth) to a new vessel. Acidify the broth to a pH of approximately 1.0-2.0 by slowly adding a strong acid like H₂SO₄.[11] Cool the acidified broth to 4 °C to induce the precipitation of fumaric acid.

-

Initial Purification: Collect the crude fumaric acid precipitate by filtration. The solid can be re-dissolved in water at a higher temperature (e.g., 80 °C) and then re-precipitated by cooling and acidification to improve purity.[11]

-

Decolorization (Optional): If the product is colored, dissolve the crude acid in water by adjusting the pH to neutral/alkaline with NaOH. Add activated charcoal, stir for 60 minutes, and then filter to remove the charcoal and adsorbed impurities.[11] Re-acidify the filtrate to precipitate the purified fumaric acid.

-

Final Isolation: Collect the final product by filtration, wash with cold water, and dry under vacuum.

Purification and Quality Analysis

Regardless of the synthesis method, the final product requires purification and rigorous quality control to ensure high chemical and isotopic purity.

Purification by Recrystallization

Recrystallization is an effective method for purifying crude fumaric acid.

Protocol:

-

Dissolve the crude Fumaric acid-¹³C₄ product in a minimal amount of hot 1 N hydrochloric acid.[12]

-

Allow the solution to cool slowly to room temperature, promoting the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize the yield of recrystallized product.

-

Collect the pure crystals by vacuum filtration.

-

Wash the crystals with a small volume of cold deionized water.

-

Dry the crystals under vacuum at 100 °C.[12]

Quality Analysis

Table 3: Analytical Techniques for Quality Control

| Technique | Purpose | Expected Outcome |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assess chemical purity by separating fumaric acid from impurities (e.g., maleic acid). | A single major peak corresponding to fumaric acid, indicating ≥98% purity.[12] |

| Mass Spectrometry (MS) | Confirm molecular weight and determine isotopic enrichment. | A molecular ion peak corresponding to the mass of Fumaric acid-¹³C₄ (120.02 Da), confirming the M+4 mass shift.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and the position of ¹³C labels. | ¹H NMR and ¹³C NMR spectra consistent with the structure of fumaric acid, with ¹³C signals confirming enrichment.[3] |

Applications in Research

The primary application of Fumaric acid-¹³C₄ is in stable isotope tracer studies to probe metabolic pathways.

-

Metabolic Flux Analysis: Researchers introduce Fumaric acid-¹³C₄ to cells or organisms and trace the ¹³C label as it is incorporated into downstream metabolites like malate, aspartate, and citrate. This provides quantitative insights into the activity of the TCA cycle and connected pathways.[9]

-

Quantitative Metabolomics: Due to its chemical identity with the endogenous compound, Fumaric acid-¹³C₄ serves as an ideal internal standard for MS-based quantification, correcting for variations in sample extraction and instrument response.[2]

-

Drug Development: It can be used to study how drugs affect central carbon metabolism, providing critical information on mechanisms of action and off-target effects.

-

Hyperpolarization: ¹³C-labeled fumarate can be hyperpolarized to dramatically increase its NMR signal, enabling real-time, non-invasive imaging of its conversion to malate in vivo, which has applications in diagnosing tissue damage and cancer.[1]

References

- 1. Fumaric acid (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1529-0.1 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Fumaric acid-13C4 | C4H4O4 | CID 71309144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US2454387A - Isomerization of maleic acid to fumaric acid - Google Patents [patents.google.com]

- 7. US2758134A - Isomerization of maleic acid to fumaric acid in the presence of gaseous chlorine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Fumaric Acid-13C4 as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of many diseases, including cancer, and understanding the intricate network of metabolic pathways is paramount for developing effective therapeutic strategies. Stable isotope tracers have emerged as powerful tools to delineate metabolic fluxes and identify key nodes in cellular metabolism. Fumaric acid-13C4, a stable isotope-labeled intermediate of the tricarboxylic acid (TCA) cycle, offers a unique window into mitochondrial metabolism and related pathways. This technical guide provides a comprehensive overview of the principles, experimental methodologies, data interpretation, and applications of this compound as a metabolic tracer.

This compound is a form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling allows for the precise tracking of fumarate's fate as it is metabolized within the cell. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the incorporation of ¹³C into downstream metabolites, thereby elucidating the activity of the TCA cycle and connected anabolic and catabolic pathways.[1][2]

Core Principles of 13C Metabolic Flux Analysis

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[3][4] The fundamental principle involves introducing a ¹³C-labeled substrate, such as this compound, into a biological system and measuring the distribution of the ¹³C label in downstream metabolites at a metabolic steady state.[5] This distribution pattern, known as the mass isotopomer distribution (MID), is a direct consequence of the network's topology and the fluxes through its reactions. By fitting the experimentally measured MIDs to a computational model of cellular metabolism, the intracellular fluxes can be estimated.[6]

Applications in Research and Drug Development

The use of this compound as a metabolic tracer has significant applications across various stages of research and drug development:

-

Elucidating Disease Metabolism: Tracing the metabolism of this compound can reveal alterations in the TCA cycle and related pathways in diseases like cancer, providing insights into tumor metabolism and identifying potential therapeutic targets.

-

Target Engagement and Pharmacodynamics: In drug development, this tracer can be used to assess whether a drug candidate effectively engages its metabolic target and alters the flux through a specific pathway.

-

Biomarker Discovery: The pattern of ¹³C labeling in metabolites downstream of fumarate can serve as a metabolic signature, or biomarker, for disease diagnosis, prognosis, or response to therapy.

-

Understanding Anaplerosis and Cataplerosis: this compound is an excellent tool to study the replenishment (anaplerosis) and withdrawal (cataplerosis) of TCA cycle intermediates, which are crucial for biosynthesis and cellular homeostasis.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific experimental needs.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture media containing this compound at a known concentration. The standard media should be replaced with the labeling media.

-

Labeling: Incubate the cells in the labeling media for a predetermined period to allow for the uptake and metabolism of the ¹³C-labeled fumarate and to reach isotopic steady state. The incubation time can range from a few hours to over 24 hours, depending on the cell type and the metabolic pathway of interest.

Sample Preparation for Mass Spectrometry

1. Quenching Metabolism:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer.

-

Instantly add a cold quenching solution, typically 80% methanol, to the cells to halt all enzymatic activity.

2. Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cell debris and proteins.

-

Collect the supernatant containing the polar metabolites.

3. Derivatization for GC-MS Analysis (Optional but common for organic acids):

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

To make the organic acids volatile for GC-MS analysis, a two-step derivatization is often employed:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens with trimethylsilyl (TMS) groups.[7]

-

LC-MS/MS Analysis of TCA Cycle Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing ¹³C-labeled metabolites.[5][8]

-

Chromatographic Separation:

-

Use a column suitable for separating polar organic acids, such as a reversed-phase C18 column or a mixed-mode column.[9]

-

Employ a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier (e.g., formic acid) to ensure good peak shape and separation.[9]

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in negative ionization mode, as organic acids readily deprotonate to form [M-H]⁻ ions.

-

Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific TCA cycle intermediates and their isotopologues. This involves selecting the precursor ion (the [M-H]⁻ of the metabolite) and a specific fragment ion for quantification.

-

Data Presentation

The quantitative data obtained from a this compound tracing experiment is typically presented in tables that summarize the mass isotopomer distributions (MIDs) of key metabolites. This allows for a clear comparison of metabolic changes between different experimental conditions.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates after this compound Labeling

| Metabolite | Isotopologue | Control Condition (%) | Treated Condition (%) |

| Fumarate | M+0 | 5.2 ± 0.8 | 6.1 ± 1.1 |

| M+4 | 94.8 ± 0.8 | 93.9 ± 1.1 | |

| Malate | M+0 | 15.7 ± 2.1 | 25.3 ± 3.5 |

| M+4 | 84.3 ± 2.1 | 74.7 ± 3.5 | |

| Aspartate | M+0 | 30.1 ± 4.5 | 42.8 ± 5.2 |

| M+4 | 69.9 ± 4.5 | 57.2 ± 5.2 | |

| Citrate | M+0 | 65.4 ± 6.3 | 78.9 ± 7.1 |

| M+2 | 20.1 ± 3.1 | 15.2 ± 2.8 | |

| M+4 | 14.5 ± 3.2 | 5.9 ± 1.9 |

*Data are presented as mean ± standard deviation (n=3). M+n represents the isotopologue with 'n' ¹³C atoms. A significant difference from the control is denoted by an asterisk (p < 0.05). This table illustrates a hypothetical scenario where a drug treatment alters TCA cycle metabolism, leading to a decreased incorporation of ¹³C from this compound into downstream metabolites.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in metabolic pathways and for outlining experimental procedures. The following diagrams are generated using the Graphviz DOT language.

This diagram illustrates the flow of the ¹³C label from this compound through the TCA cycle. The "M+n" notation indicates the expected number of ¹³C atoms in each metabolite when this compound is used as the tracer.

This diagram outlines the key steps involved in a metabolic tracing experiment using this compound, from cell culture to data analysis.

Conclusion

This compound is a valuable tool for interrogating central carbon metabolism, particularly the TCA cycle. Its application in 13C-MFA provides quantitative insights into metabolic fluxes that are critical for understanding disease pathophysiology and for the development of novel therapeutics. The detailed experimental protocols and data analysis frameworks presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this powerful metabolic tracer in their studies. By carefully designing experiments and interpreting the resulting data, the use of this compound can significantly advance our understanding of cellular metabolism in health and disease.

References

- 1. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | 13C-Metabolic flux analysis detected a hyperoxemia-induced reduction of tricarboxylic acid cycle metabolism in granulocytes during two models of porcine acute subdural hematoma and hemorrhagic shock [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. devtoolsdaily.com [devtoolsdaily.com]

Fumaric Acid-13C4: An In-depth Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fumaric acid-13C4, a stable isotope-labeled metabolite crucial for tracing the intricate pathways of cellular metabolism. For beginners in metabolic research, this document will serve as a foundational resource, detailing the core principles, experimental methodologies, and data interpretation associated with the use of this powerful tracer.

Introduction to this compound in Metabolic Research

Fumaric acid, an intermediate of the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy production. This compound is a form of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling allows researchers to trace the journey of fumarate through various metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] By tracking the incorporation of ¹³C into downstream metabolites, scientists can elucidate metabolic fluxes, identify pathway bottlenecks, and understand how metabolism is altered in disease states or in response to therapeutic interventions.[2][3]

Beyond its role in the TCA cycle, fumarate has emerged as a critical signaling molecule, often referred to as an "oncometabolite" for its role in cancer progression when it accumulates due to genetic mutations in the enzyme fumarate hydratase (FH).[4][5][6] Elevated fumarate levels can impact cellular signaling pathways, including the hypoxia-inducible factor 1α (HIF-1α) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, influencing processes like angiogenesis, oxidative stress response, and cell proliferation.[7][8][9]

Core Applications in Research and Drug Development

The use of this compound spans a wide range of applications in both basic research and pharmaceutical development.

-

Metabolic Flux Analysis (MFA): this compound is instrumental in quantifying the rate of metabolic reactions (fluxes) within a cell.[10] By measuring the distribution of ¹³C in TCA cycle intermediates and connected pathways, researchers can build comprehensive models of cellular metabolism.[2]

-

TCA Cycle Interrogation: As a direct intermediate, labeled fumarate provides a clear window into the activity and potential dysregulation of the TCA cycle, a cornerstone of cellular respiration.[11]

-

Cancer Metabolism Research: The accumulation of fumarate in certain cancers makes this compound a valuable tool for studying the metabolic reprogramming that drives tumor growth and for identifying potential therapeutic targets.[4][6]

-

Drug Discovery and Development: This tracer can be used to assess the mechanism of action of drugs that target metabolic pathways and to understand how drug candidates affect cellular energy production and signaling.[12]

-

Biomarker Discovery: Tracking the metabolic fate of this compound can help in the identification of novel biomarkers for various diseases.[12]

Experimental Protocols

The successful application of this compound in metabolic research relies on meticulously executed experimental protocols. Below are detailed methodologies for key experiments.

Cell Culture and Isotope Labeling

This protocol outlines the general steps for labeling cultured cells with this compound.

Materials:

-

Mammalian cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed to remove unlabeled metabolites

-

This compound

-

Standard cell culture equipment (incubator, biosafety cabinet, flasks, etc.)

Protocol:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth during the labeling period.

-

Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. The concentration of the tracer may need to be optimized depending on the cell type and experimental goals.

-

Initiation of Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard culture medium with the prepared labeling medium.

-

Incubation: Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂) for a predetermined duration. The labeling time should be sufficient to achieve a steady-state labeling of the intracellular metabolite pools, which can be determined empirically by performing a time-course experiment.[2]

-

Metabolite Quenching and Extraction: Following incubation, rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Cell Lysis and Metabolite Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted metabolites. The metabolite extract is then ready for analysis by MS or NMR.

Sample Analysis by Mass Spectrometry (MS)

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Protocol:

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. For GC-MS analysis, derivatization is typically required to increase the volatility of the metabolites.

-

Chromatographic Separation: Reconstitute the dried extracts in an appropriate solvent and inject them into the LC or GC system. The metabolites are separated based on their physicochemical properties.

-

Mass Spectrometric Analysis: As the separated metabolites elute from the chromatography column, they are ionized and analyzed by the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of different isotopologues (molecules that differ only in their isotopic composition).

-

Data Analysis: The raw data is processed to identify metabolites and determine their isotopologue distribution. This information is then used to calculate metabolic fluxes using specialized software.

Sample Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

High-resolution NMR spectrometer equipped with a ¹³C-observe probe.

Protocol:

-

Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Transfer the sample to an NMR tube and acquire ¹³C NMR spectra. The chemical shifts and coupling patterns in the spectra provide information about the position of the ¹³C label within the metabolite molecules.[1]

-

Data Analysis: Process the NMR spectra to identify and quantify the different ¹³C-labeled species. This data can then be used in metabolic flux analysis.[1]

Data Presentation: Quantitative Insights

The data generated from this compound tracing experiments provides quantitative insights into metabolic pathway activity. The following tables present hypothetical but representative data that could be obtained from such studies.

Table 1: Isotopologue Distribution of TCA Cycle Intermediates after Labeling with this compound

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |

| Malate | 10 | 5 | 15 | 20 | 50 |

| Aspartate | 15 | 8 | 18 | 22 | 37 |

| Citrate | 25 | 10 | 20 | 15 | 30 |

| Succinate | 5 | 2 | 8 | 10 | 75 |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA using this compound

| Metabolic Flux | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |

| TCA Cycle Flux | 100 ± 5 | 75 ± 6 |

| Anaplerotic Carboxylation | 20 ± 3 | 35 ± 4 |

| Glutamine Contribution to TCA Cycle | 40 ± 4 | 55 ± 5 |

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for a clear understanding.

Signaling Pathways Involving Fumarate

Accumulation of fumarate due to FH deficiency leads to the modulation of key signaling pathways.

References

- 1. Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics [cambridge.org]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 4. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fumarate hydratase inactivation in renal tumors: HIF1α, NRF2, and "cryptic targets" of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hypoxia, oxidative stress, and the interplay of HIFs and NRF2 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Unraveling Cellular Metabolism: A Technical Guide to 13C Metabolic Flux Analysis

For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount for deciphering disease mechanisms and developing effective therapeutics. 13C Metabolic Flux Analysis (MFA) stands as a powerful technique to provide a quantitative snapshot of the rates of metabolic reactions, or fluxes, within a living cell. This in-depth guide delves into the core principles of 13C-MFA, offering detailed experimental protocols and a clear framework for data interpretation, empowering researchers to leverage this technology for groundbreaking discoveries.

At its core, 13C-MFA involves the introduction of a substrate, typically glucose, enriched with the stable isotope carbon-13 (¹³C), into a cell culture system. As the cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C enrichment within these metabolites, known as the mass isotopomer distribution (MID), is a direct reflection of the activity of the metabolic pathways. By measuring these MIDs using sensitive analytical techniques like mass spectrometry and integrating this data with a computational model of cellular metabolism, the intracellular fluxes can be precisely calculated.[1][2]

The 13C-MFA Workflow: From Labeled Substrates to Flux Maps

The successful implementation of a 13C-MFA study hinges on a meticulously executed workflow, encompassing experimental design, isotopic labeling, metabolite analysis, and computational flux estimation.[2][3]

Caption: General workflow of a 13C Metabolic Flux Analysis experiment.

Core Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality and reproducible data in 13C-MFA. The following sections outline the key experimental methodologies.

Isotopic Labeling Experiment

The foundation of a 13C-MFA experiment is the precise labeling of cellular metabolites.

1. Cell Culture with 13C-Labeled Substrates:

-

Media Preparation: Begin with a chemically defined basal medium that lacks the carbon source to be labeled (e.g., glucose-free DMEM). Prepare the labeling medium by dissolving the ¹³C-labeled substrate, such as [1,2-¹³C₂]-glucose, to the desired final concentration, typically matching that of the standard growth medium.[4] The choice of labeled substrate is critical; for instance, [1,2-¹³C₂]-glucose is effective in distinguishing between glycolysis and the pentose phosphate pathway.[4] A common practice is to use a mixture of labeled and unlabeled glucose, for example, 80% [1-¹³C]glucose and 20% [U-¹³C]glucose, to ensure high ¹³C abundance in a variety of metabolites.

-

Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase and reach 70-80% confluency at the time of harvest.[4] Culture the cells in the prepared labeling medium for a duration sufficient to achieve both a metabolic and isotopic steady state. This is a critical assumption for many 13C-MFA calculations and should be validated by measuring isotopic labeling at multiple time points to ensure it has reached a plateau.[5]

-

Incubation: Maintain the cell cultures in a controlled environment (e.g., 37°C, 5% CO₂) for the predetermined labeling period. The duration of incubation will vary depending on the specific metabolic pathways under investigation.[4]

Sample Quenching and Metabolite Extraction

This step is designed to instantly halt all enzymatic activity, preserving the in vivo metabolic state of the cells.

1. Rapid Quenching:

-

For adherent cells, a common method is to place the culture plate on dry ice to rapidly lower the temperature.[4]

-

Aspirate the labeling medium and immediately wash the cells with an ice-cold solution like 0.9% NaCl or PBS to remove any residual extracellular labeled substrate.[4]

-

For suspension cultures, rapid filtration followed by quenching in cold methanol (-80°C) is an effective method.

2. Metabolite Extraction:

-

After quenching and washing, add a pre-chilled extraction solvent. A widely used solvent is 80% methanol, pre-chilled to -80°C, which is efficient for extracting polar metabolites.[4]

-

The extracted metabolites are then collected for subsequent analysis.

Analytical Measurement of Mass Isotopomer Distributions

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the precise measurement of MIDs in 13C-MFA.

1. Sample Derivatization:

-

To make the polar metabolites volatile for GC analysis, a chemical derivatization step is necessary. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6]

2. GC-MS Analysis:

-

The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer.[2]

-

The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the raw data to determine the mass isotopomer distribution for each metabolite.[2]

Central Carbon Metabolism: A Common Target of 13C-MFA

Many 13C-MFA studies focus on central carbon metabolism, which comprises the interconnected pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. These pathways are fundamental for energy production and the synthesis of essential building blocks for the cell.[7][8]

Caption: Key pathways of central carbon metabolism.

Data Presentation: Quantitative Flux Maps

The final output of a 13C-MFA study is a quantitative flux map, which provides the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar flow per unit of cell mass per unit of time (e.g., mmol/gDW/h). Presenting this quantitative data in a structured table allows for easy comparison between different experimental conditions.

| Metabolic Flux | Control Condition (mmol/gDW/h) | Treated Condition (mmol/gDW/h) |

| Glucose Uptake | 100.0 ± 5.0 | 85.0 ± 4.2 |

| Glycolysis (Pyruvate production) | 160.0 ± 8.0 | 130.0 ± 6.5 |

| Pentose Phosphate Pathway | 20.0 ± 2.0 | 35.0 ± 3.5 |

| TCA Cycle (Citrate synthase) | 75.0 ± 3.8 | 60.0 ± 3.0 |

| Anaplerosis (Pyruvate carboxylase) | 15.0 ± 1.5 | 10.0 ± 1.0 |

Note: The data presented in this table is illustrative and intended for representational purposes only.

The Computational Heart of 13C-MFA

The estimation of metabolic fluxes from the measured MIDs is a complex computational task. It involves solving a large-scale optimization problem where the objective is to find the set of flux values that best reproduce the experimentally determined labeling patterns.[9]

References

- 1. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. benchchem.com [benchchem.com]

- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is Central Carbon Metabolism? - Creative Proteomics [creative-proteomics.com]

- 8. Overview of Central Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 9. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

Fumaric acid-13C4 applications in TCA cycle studies

An In-Depth Technical Guide to the Applications of Fumaric acid-13C4 in TCA Cycle Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying intracellular fluxes. This compound, a uniformly labeled isotopologue of the tricarboxylic acid (TCA) cycle intermediate, serves as a critical tool for researchers in metabolism. While its most prevalent application is as an internal standard for the precise quantification of TCA cycle intermediates by mass spectrometry, it also offers unique potential as a metabolic tracer. This guide details the core applications of this compound in studying TCA cycle dynamics, provides comprehensive experimental protocols for its use, and explains the principles of data analysis and interpretation.

Introduction to this compound and Metabolic Flux Analysis

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, essential for energy production and the generation of biosynthetic precursors.[1] Understanding the flux through this cycle is paramount in many fields, including oncology, immunology, and drug development. 13C-Metabolic Flux Analysis (13C-MFA) is the state-of-the-art methodology for quantifying the rates (fluxes) of metabolic reactions within a cell.[2][3] This technique involves introducing a substrate enriched with the stable isotope 13C and tracking its incorporation into downstream metabolites.[4]

This compound (HO₂¹³C¹³CH=¹³CH¹³CO₂H) is a uniformly labeled stable isotope of fumarate.[5] Its primary roles in metabolic research are:

-

Metabolic Tracer: Introducing this compound into a biological system allows researchers to trace the fate of its carbon atoms, providing insights into the activity of enzymes like fumarase and succinate dehydrogenase and assessing the bidirectionality of the TCA cycle.[6]

-

Internal Standard: Due to its chemical identity with endogenous fumarate but distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods, enabling accurate and precise quantification of fumarate and other organic acids in complex biological samples.[1]

Core Applications in TCA Cycle Studies

Tracing Bidirectional TCA Cycle Metabolism

The TCA cycle is not a strictly unidirectional pathway. Several of its reactions are reversible, including the conversion of fumarate to malate, catalyzed by fumarase. Introducing this compound (M+4, indicating all four carbons are 13C) allows for the direct observation of both forward and reverse pathway activity.

-

Forward Reaction (Fumarase): The hydration of this compound produces Malate-13C4 (M+4). Subsequent oxidation by malate dehydrogenase would yield Oxaloacetate-13C4 (M+4). If this labeled oxaloacetate condenses with unlabeled (M+0) acetyl-CoA, it would form Citrate-13C4 (M+4).

-

Reverse Reaction (Succinate Dehydrogenase): The enzyme succinate dehydrogenase can operate in reverse, converting fumarate to succinate, particularly under hypoxic conditions in a process known as the NADH-fumarate reductase system.[6] Tracing with this compound would directly measure this activity by detecting the production of Succinate-13C4 (M+4).

This bidirectional tracing is crucial for understanding metabolic reprogramming in cancer cells and other disease states where segments of the TCA cycle may operate in reverse to support biosynthesis.

References

- 1. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. FUMARIC ACID | Eurisotop [eurisotop.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Fumaric Acid-13C4: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics of Fumaric acid-13C4, a stable isotope-labeled compound indispensable for modern metabolic research. This document provides a comprehensive overview of its properties, applications, and detailed experimental protocols, designed to empower researchers in utilizing this powerful tool for groundbreaking discoveries.

Core Characteristics and Properties

This compound is a non-radioactive, stable isotope-labeled version of fumaric acid where all four carbon atoms are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic enrichment allows for the precise tracing and quantification of fumarate's metabolic fate within complex biological systems.

Physicochemical and Isotopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | ¹³C₄H₄O₄ | [1] |

| Linear Formula | HO₂¹³C¹³CH=¹³CH¹³CO₂H | [2][3] |

| Molecular Weight | 120.04 g/mol | [2][4][5] |

| Exact Mass | 120.02437795 Da | [4] |

| CAS Number | 201595-62-2 | [1][5] |

| Appearance | Solid | [2] |

| Melting Point | 299-300 °C (sublimes) | [2] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥98% | [6] |

| Mass Shift | M+4 | [2] |

Table 1: Physicochemical Properties of this compound.

| Identifier | Value | Reference |

| IUPAC Name | (E)-(1,2,3,4-¹³C₄)but-2-enedioic acid | [4] |

| SMILES | O--INVALID-LINK--[13CH]=[13CH]--INVALID-LINK--=O | [2] |

| InChI | 1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 | [2] |

| InChIKey | VZCYOOQTPOCHFL-BHBLSLFXSA-N | [2] |

| PubChem CID | 71309144 | [4] |

Table 2: Chemical Identifiers for this compound.

Key Research Applications

This compound is a versatile tool with significant applications in various research domains, primarily centered around the study of cellular metabolism.

-

Metabolic Flux Analysis (MFA): As an intermediate in the tricarboxylic acid (TCA) cycle, this compound is an excellent tracer for dissecting the flow of carbon through central metabolic pathways. By monitoring the incorporation of ¹³C into downstream metabolites, researchers can quantify the relative activities of different metabolic routes.[5]

-

Internal Standard for Quantitative Analysis: Due to its identical chemical properties to endogenous fumaric acid but distinct mass, this compound serves as an ideal internal standard for accurate quantification of fumarate levels in biological samples using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][8] This is crucial for metabolomics studies where precise concentration measurements are essential.

-

Drug Development and Target Validation: This labeled compound can be used to investigate how drugs modulate metabolic pathways. By tracing the metabolism of this compound in the presence of a therapeutic agent, researchers can identify the drug's mechanism of action and validate its metabolic targets.

-

Oncometabolite Research: Fumaric acid is recognized as an oncometabolite, and its accumulation is associated with certain cancers. This compound is instrumental in studying the aberrant metabolic pathways involving fumarate in cancer cells.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key applications of this compound.

Protocol 1: 13C Metabolic Flux Analysis in Cell Culture

This protocol outlines the general steps for tracing the metabolism of this compound in adherent mammalian cells.

Materials:

-

This compound

-

Cell culture medium deficient in unlabeled fumaric acid

-

Adherent mammalian cells of interest

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Ice-cold 80:20 methanol:water solution (quenching solution)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the labeling medium by supplementing the fumaric acid-deficient medium with a known concentration of this compound (e.g., in the physiological range).

-

Aspirate the standard medium, wash the cells once with pre-warmed PBS, and then replace it with the prepared labeling medium.

-

Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled fumarate. This time will vary depending on the specific cell type and experimental goals.

-

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80:20 methanol:water solution to cover the cell monolayer.

-

Place the culture dish on ice for 5-10 minutes to ensure complete quenching.

-

Using a cell scraper, scrape the cells into the quenching solution.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Sample Processing:

-

Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C for 10-15 minutes to pellet cell debris.

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

The extracted metabolites are now ready for analysis by LC-MS.

-

Workflow for 13C Metabolic Flux Analysis using this compound.

Protocol 2: this compound as an Internal Standard for LC-MS Quantification

This protocol describes the use of this compound as an internal standard for the accurate quantification of fumaric acid in biological samples.

Materials:

-

This compound stock solution of a known concentration (e.g., 1 mg/mL in a suitable solvent).

-

Biological samples for analysis (e.g., cell extracts, plasma, tissue homogenates).

-

Metabolite extraction solvent (e.g., 80:20 methanol:water).

-

LC-MS system equipped with a suitable column for organic acid analysis.

Methodology:

-

Preparation of Internal Standard Spiked Samples:

-

During the metabolite extraction process, add a known amount of the this compound stock solution to the extraction solvent. The final concentration should be within the linear range of the instrument's detector.

-

Proceed with the metabolite extraction as described in the previous protocol or a standard laboratory procedure. The internal standard will be co-extracted with the endogenous metabolites.

-

-

LC-MS Analysis:

-

Chromatographic Separation:

-

Column: A column suitable for polar organic acids, such as a Cogent Diamond Hydride™ or a mixed-mode column, is recommended.[4]

-

Mobile Phase A: DI Water with 0.1% Ammonium Formate.[4]

-

Mobile Phase B: 90% Acetonitrile / 10% DI Water / 0.1% Ammonium Formate.[4]

-

Gradient: A gradient elution will be necessary to separate fumaric acid from other metabolites. An example gradient is provided in the reference.[4]

-

Flow Rate: Typically around 0.4 mL/min.[4]

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for organic acids.[4]

-

Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the deprotonated molecular ions of both unlabeled fumaric acid ([M-H]⁻, m/z 115.0031) and this compound ([M-H]⁻, m/z 119.0).[4][9]

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous (unlabeled) fumaric acid and the this compound internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Quantify the concentration of endogenous fumaric acid by comparing this ratio to a standard curve prepared with known concentrations of unlabeled fumaric acid and a constant concentration of the internal standard.

-

Workflow for using this compound as an internal standard.

Fumaric Acid in the TCA Cycle

Fumaric acid is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic hub for energy production and biosynthesis. The diagram below illustrates the position of fumarate in this critical pathway.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [en.bio-protocol.org]

- 3. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mtc-usa.com [mtc-usa.com]

- 5. uab.edu [uab.edu]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Fumaric Acid-13C4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fumaric acid-13C4, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering comprehensive data, experimental protocols, and pathway visualizations to facilitate its application in sophisticated metabolic studies.

Core Compound Data

This compound is a non-radioactive, stable isotope-labeled version of fumaric acid, an essential intermediate in the Krebs cycle (also known as the tricarboxylic acid or TCA cycle). The incorporation of four carbon-13 atoms allows for its use as a tracer in metabolic flux analysis and as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[1][2]

| Parameter | Value | Source(s) |

| CAS Number | 201595-62-2 | [2][3][4][5] |

| Molecular Formula | ¹³C₄H₄O₄ | [2][3][4][5] |

| Molecular Weight | 120.04 g/mol | [2][3][4][5] |

| Appearance | White to off-white solid | [3] |

| Applications | Tracer in metabolic studies, internal standard for NMR and MS analysis | [1][2] |

Experimental Protocols

The primary application of this compound is in stable isotope-resolved metabolomics (SIRM) studies to trace the metabolic fate of fumarate and quantify its concentration in various biological matrices. Below are representative protocols for its use in mass spectrometry-based analyses.

Quantification of Fumarate in Plasma using LC-MS/MS

This protocol outlines the use of this compound as an internal standard for the quantification of endogenous fumarate in plasma samples.

1. Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a known concentration of this compound solution to serve as an internal standard.

-

Precipitate proteins by adding 400 µL of a cold extraction solvent (e.g., 80:20 methanol:water).

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of 50:50 acetonitrile:water).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a suitable column for polar metabolite separation, such as a reversed-phase C18 column or a HILIC column.

-

Establish a gradient elution profile using mobile phases appropriate for the chosen column (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) to detect and quantify fumarate and this compound.

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

The concentration of endogenous fumarate is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Metabolic Flux Analysis in Cultured Cells using GC-MS

This protocol describes the use of a 13C-labeled substrate (e.g., [U-13C6]glucose) to trace its incorporation into fumarate, with this compound potentially used as an internal standard for quantification.

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency in a standard growth medium.

-

Replace the standard medium with a labeling medium containing the 13C-labeled substrate (e.g., glucose-free DMEM supplemented with [U-13C6]glucose).

-

Incubate the cells for a sufficient period to achieve isotopic steady-state labeling of intracellular metabolites (typically 24-48 hours).

2. Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold saline.

-

Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.

-

Collect the cell extract and centrifuge to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

3. Derivatization for GC-MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen.

-

To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to convert the organic acids into their volatile trimethylsilyl (TMS) derivatives.

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

4. GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable GC column and temperature gradient to separate the derivatized metabolites.

-

The mass spectrometer will detect the different mass isotopologues of fumarate resulting from the incorporation of 13C atoms from the labeled substrate.

-

By analyzing the mass isotopomer distribution, the relative contribution of the labeled substrate to the fumarate pool can be determined, providing insights into the activity of the TCA cycle.

Signaling Pathways and Experimental Workflows

Visualizing the flow of molecules through metabolic pathways and the sequence of experimental steps is crucial for understanding and executing complex research. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Caption: 13C Labeling of Fumarate in the TCA Cycle.

Caption: General Workflow for Metabolomic Analysis.

References

- 1. 13C Metabolic Flux Analysis Indicates Endothelial Cells Attenuate Metabolic Perturbations by Modulating TCA Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metbio.net [metbio.net]

- 3. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantification of fumarate and investigation of endogenous and exogenous fumarate stability in rat plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

Isotopic Purity and Enrichment of Fumaric Acid-¹³C₄: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Fumaric acid-¹³C₄, a stable isotope-labeled compound crucial for metabolic research. This document outlines the quality specifications, analytical methodologies for verification, and its application in metabolic flux analysis.

Introduction to Fumaric Acid-¹³C₄

Fumaric acid is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production. Fumaric acid-¹³C₄ is a uniformly labeled isotopologue where all four carbon atoms are the ¹³C isotope. This labeling allows researchers to trace the metabolic fate of fumarate through various biochemical pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The high isotopic enrichment and chemical purity of Fumaric acid-¹³C₄ are critical for obtaining accurate and reproducible results in metabolic studies.

Quantitative Data on Isotopic Purity and Enrichment

The quality of Fumaric acid-¹³C₄ is defined by its isotopic purity, isotopic enrichment, and chemical purity. Commercially available Fumaric acid-¹³C₄ typically meets high specifications, as summarized in the tables below.

Table 1: General Specifications for Fumaric Acid-¹³C₄

| Parameter | Specification |

| Chemical Formula | ¹³C₄H₄O₄ |

| Molecular Weight | 120.04 g/mol |

| Appearance | White to off-white solid |

| Chemical Purity | ≥98% |

| Storage | Store at room temperature, protected from light and moisture |

Table 2: Isotopic Purity and Enrichment of Fumaric Acid-¹³C₄

| Isotopic Parameter | Specification | Analytical Method |

| Isotopic Enrichment | ≥99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| M+4 Isotopologue Abundance | Predominant species | Mass Spectrometry |

| M+3 Isotopologue Abundance | Minimal | Mass Spectrometry |

| M+2 Isotopologue Abundance | Minimal | Mass Spectrometry |

| M+1 Isotopologue Abundance | Minimal | Mass Spectrometry |

| Unlabeled Fumaric Acid | Minimal | Mass Spectrometry |

Experimental Protocols for Isotopic Analysis

The determination of isotopic purity and enrichment of Fumaric acid-¹³C₄ requires precise analytical methodologies. The following are detailed protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isotopic Enrichment Analysis by GC-MS

Objective: To determine the isotopic enrichment of Fumaric acid-¹³C₄ by quantifying the relative abundance of different isotopologues.

Methodology:

-

Sample Preparation and Derivatization:

-

Accurately weigh approximately 1 mg of Fumaric acid-¹³C₄ and dissolve it in a suitable solvent (e.g., 1 mL of methanol).

-

To improve volatility for GC analysis, derivatize the fumaric acid. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

To a 100 µL aliquot of the sample solution, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).

-

Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the di-TMS derivative of fumaric acid.

-

Extract the mass spectrum for this peak.

-

Determine the relative abundances of the isotopologue peaks. For the di-TMS derivative of Fumaric acid-¹³C₄, the molecular ion (M) will be at m/z corresponding to [¹³C₄H₂O₄(Si(CH₃)₃)₂]⁺. The M+0 peak will represent the fully labeled compound.

-

Calculate the isotopic enrichment by correcting for the natural abundance of isotopes in the derivatizing agent and the molecule itself. The isotopic enrichment is calculated as the intensity of the M+4 peak divided by the sum of intensities of all isotopologue peaks (M+0 to M+4), expressed as a percentage.

-

Isotopic Purity Analysis by NMR Spectroscopy